5-Amino-5-(2-methoxyphenyl)-1-pentene
Description
5-Amino-5-(2-methoxyphenyl)-1-pentene is a branched alkene derivative featuring an amino group and a 2-methoxyphenyl substituent at the 5-position of a pentene backbone.
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)pent-4-en-1-amine |
InChI |
InChI=1S/C12H17NO/c1-3-4-8-11(13)10-7-5-6-9-12(10)14-2/h3,5-7,9,11H,1,4,8,13H2,2H3 |
InChI Key |
MLEIAANUDPKWQX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(CCC=C)N |
Origin of Product |
United States |
Comparison with Similar Compounds
NBOMe Series (25X-NBOMe)
Structural Similarities :
- Shared 2-methoxyphenyl group : Both 25I-NBOMe and 25C-NBOMe contain a 2-methoxyphenylmethylamine moiety attached to a substituted phenethylamine backbone .
- Key Differences: Backbone: NBOMe compounds have an ethanamine backbone, whereas 5-amino-5-(2-methoxyphenyl)-1-pentene features a pentene chain. Pharmacology: NBOMe derivatives are potent serotonin receptor agonists with psychedelic effects, while the pentene derivative’s bioactivity remains uncharacterized .
Table 1: Comparison with NBOMe Compounds
| Property | This compound | 25I-NBOMe |
|---|---|---|
| Backbone | Pentene | Phenethylamine |
| Functional Groups | Amino, alkene, 2-methoxyphenyl | Methoxy, halogen, benzylamine |
| Known Bioactivity | Not reported | Psychedelic (5-HT2A agonist) |
Piperazine Derivatives (HBK Series)
Structural Similarities :
- 2-Methoxyphenyl substitution : HBK14–HBK19 incorporate a 2-methoxyphenyl group into a piperazine ring system .
- Key Differences :
- Core Structure : HBK compounds use a piperazine ring, enabling hydrogen bonding and receptor interactions, while the pentene derivative’s linear structure may limit such interactions.
- Applications : Piperazines are explored for CNS drug development, whereas the pentene derivative’s alkene group suggests reactivity in polymerization or cross-coupling reactions .
1-Pentene Derivatives
Structural Similarities :
Table 2: Oxidation Behavior Comparison
| Compound | Ignition Delay (K) | Oxidation Pathway |
|---|---|---|
| 1-Pentene | 600–900 | Radical chain reactions |
| This compound | Not studied | Likely amine-mediated inhibition |
5-Amino Phenyl Compounds
Structural Similarities :
- 5-Amino substitution: Compounds like 5-amino-2-phenylhydantoin share the amino-aromatic motif .
- Key Differences: Substituent Position: The 2-methoxyphenyl group in the pentene derivative introduces steric and electronic effects distinct from hydantoin or pyridine-based analogs. Applications: 5-Amino-2-naphthalenesulfonic acid () is used in dyes, whereas the pentene derivative’s applications are speculative .
Heterocyclic Methoxyphenyl Compounds
Structural Similarities :
Chalcogen-Bonded Systems
Structural Similarities :
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